4,6-Dimethyl-2-(thiazol-2-ylcarbamoylmethylsulfanyl)-nicotinamide
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Overview
Description
4,6-Dimethyl-2-(thiazol-2-ylcarbamoylmethylsulfanyl)-nicotinamide is a complex organic compound that features a nicotinamide core substituted with thiazole and carbamoylmethylsulfanyl groups
Mechanism of Action
Target of Action
Molecules containing a thiazole ring, like this compound, may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Mode of Action
It’s known that thiazole-containing molecules can interact with their targets in various ways, leading to different physiological responses .
Biochemical Pathways
Thiazole-containing molecules can activate or stop certain biochemical pathways , which could lead to various downstream effects.
Result of Action
Thiazole-containing molecules can have a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(thiazol-2-ylcarbamoylmethylsulfanyl)-nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Nicotinamide Derivative Preparation: The nicotinamide core is prepared by reacting 4,6-dimethylnicotinic acid with appropriate reagents to introduce the desired functional groups.
Coupling Reaction: The thiazole derivative is then coupled with the nicotinamide derivative using carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(thiazol-2-ylcarbamoylmethylsulfanyl)-nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the nicotinamide core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
4,6-Dimethyl-2-(thiazol-2-ylcarbamoylmethylsulfanyl)-nicotinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-(thiazol-2-ylcarbamoylmethylsulfanyl)-pyridine
- 4,6-Dimethyl-2-(thiazol-2-ylcarbamoylmethylsulfanyl)-benzamide
Uniqueness
4,6-Dimethyl-2-(thiazol-2-ylcarbamoylmethylsulfanyl)-nicotinamide is unique due to its specific combination of functional groups and structural features. The presence of both thiazole and nicotinamide moieties provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
4,6-dimethyl-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c1-7-5-8(2)16-12(10(7)11(14)19)21-6-9(18)17-13-15-3-4-20-13/h3-5H,6H2,1-2H3,(H2,14,19)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTVRCDEVHQKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)SCC(=O)NC2=NC=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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